molecular formula C12H11NO2 B3053474 N-(6-Hydroxy-1-naphthyl)acetamide CAS No. 5400-20-4

N-(6-Hydroxy-1-naphthyl)acetamide

Cat. No.: B3053474
CAS No.: 5400-20-4
M. Wt: 201.22 g/mol
InChI Key: BWGYGWYDRUDOSS-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-1-naphthyl)acetamide is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5400-20-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(6-hydroxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-7-10(15)5-6-11(9)12/h2-7,15H,1H3,(H,13,14)

InChI Key

BWGYGWYDRUDOSS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2)O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2)O

Other CAS No.

5400-20-4

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N 6 Hydroxy 1 Naphthyl Acetamide and Its Analogs

Established Organic Synthesis Techniques

The foundational approaches to constructing naphthalene (B1677914) acetamides rely on a robust toolkit of classic and modern organic reactions. These techniques focus on the initial assembly of the functionalized naphthalene skeleton.

The construction of naphthalene acetamides is typically achieved through multi-step sequences that incrementally build the desired functionality onto a naphthalene core. A common and logical pathway involves the introduction of nitrogen and oxygen functionalities through separate, sequential steps.

A representative synthetic route often begins with an electrophilic substitution reaction on a naphthalene precursor. For instance, the nitration of naphthalene using a mixture of nitric and sulfuric acid yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. numberanalytics.com Following separation, the desired isomer, such as 1-nitronaphthalene, can be advanced. The critical amino group is then typically installed via the reduction of the nitro group. The final acetamide (B32628) functionality is subsequently formed by the acylation of the resulting naphthylamine. wikipedia.orgwikipedia.org

An alternative strategy involves the functionalization of naphthalene via chloromethylation, followed by conversion to a cyanide derivative and subsequent hydrolysis to form the amide. youtube.com More complex pathways may start with already substituted precursors, such as 6-amino-1-tetralone, which can be derived from β-benzoylpropionic acid through nitration, reduction, acetylation, and Friedel-Crafts cyclization. orgsyn.org The development of flow chemistry has also enabled the automation of multi-step syntheses, where reactants are passed through columns of immobilized reagents and catalysts to build complex molecules like the alkaloid (±)-oxomaritidine in a continuous sequence. syrris.jp This approach highlights the potential for streamlining the synthesis of complex substituted naphthalenes.

Table 1: Illustrative Multi-Step Synthetic Pathway

Step Reaction Reagents/Conditions Intermediate/Product
1 Nitration HNO₃, H₂SO₄ 1-Nitronaphthalene
2 Reduction H₂, Catalyst (e.g., Pt/C) or Fe/HCl 1-Naphthylamine (B1663977)
3 Acylation Acetic Anhydride (B1165640) or Acetyl Chloride N-(1-Naphthyl)acetamide

Acylation and amination are cornerstone reactions for introducing the key functional groups onto the naphthalene ring.

Acylation is the definitive step for creating the acetamide moiety. Primary and secondary amines, such as 1-naphthylamine, readily react with acylating agents like acetyl chloride or acetic anhydride to form stable amides. wikipedia.org This transformation, often performed under Schotten-Baumann conditions (using a base and water), is highly efficient. youtube.com Modern methods have also emerged, such as the palladium-catalyzed C8-H acylation of 1-naphthylamine derivatives, which utilizes a directing group to achieve high regioselectivity. acs.org This allows for the direct introduction of an acyl group at a specific position on the naphthalene ring, which is otherwise difficult to functionalize. acs.org

Amination of the naphthalene core can be achieved through several routes. While the reduction of a nitro group is the most common method to produce an amino group, direct amination strategies are also an area of active research. acs.orggoogle.com For example, a direct and regioselective ortho-amination of 2-naphthol (B1666908) and its analogs has been developed using substituted hydrazines as the aminating agent in a transition-metal-free process. acs.orgnih.govacs.org This method provides N-aryl or N-unsubstituted amino-naphthols in moderate to excellent yields. acs.orgnih.gov Other approaches include the rhodium-catalyzed aminative dearomatization of naphthols, which yields α-amino-β-naphthalenones. researchgate.net

Table 2: Selected Acylation and Amination Methods for Naphthalene Derivatives

Reaction Type Reagents Substrate Example Product Type Citation
Acylation Acetyl Chloride, Pyridine 1-Naphthylamine N-Aryl Acetamide wikipedia.org
Directed C-H Acylation Acyl Chlorides, Pd(OAc)₂, AgSbF₆ N-(naphthalen-1-yl)picolinamide 8-Acyl-N-(naphthalen-1-yl)picolinamide acs.org
Ortho-Amination N,N-Disubstituted Hydrazines 2-Naphthol 1-Amino-2-naphthol Derivatives acs.orgnih.gov

Achieving the specific 1,6-substitution pattern of N-(6-Hydroxy-1-naphthyl)acetamide requires precise control over the regioselectivity of the synthetic steps. The position of functionalization on the naphthalene ring is highly dependent on both the inherent reactivity of the ring system and the reaction conditions or directing groups used. nih.gov

Electrophilic substitution reactions on naphthalene are a classic example of regioselective control. For instance, the sulfonation of naphthalene can yield either naphthalene-1-sulfonic acid at lower temperatures or naphthalene-2-sulfonic acid at higher temperatures. numberanalytics.com This selectivity is crucial as the sulfonic acid group can later be converted into a hydroxyl group via alkali fusion. youtube.com

Modern synthetic methods often employ directing groups to guide functionalization to specific C-H bonds. nih.gov Palladium-catalyzed reactions using a picolinamide (B142947) directing group, for example, can selectively functionalize the C8-position of 1-naphthylamines. acs.org Similarly, a ruthenium-phosphine catalytic system has been shown to enable the selective functionalization of the remote C5 position of certain naphthalene derivatives. acs.org For hydroxylated naphthalenes like β-naphthol (2-naphthol), Friedel–Crafts alkylation with allylic alcohols can be directed selectively to the C1 position (α-alkylation) using a simple acid catalyst like p-toluenesulfonic acid. rsc.orgrsc.org The synthesis of the target molecule would likely involve a strategy starting with a pre-functionalized naphthalene, such as 6-methoxynaphthalene, and leveraging these regioselective principles to install the amino and acetyl groups at the correct positions.

Post-Synthetic Modification Approaches

Often, the most efficient route to a complex molecule involves late-stage functional group interconversions on a pre-assembled molecular scaffold. These post-synthetic modifications add versatility and allow for the introduction of sensitive functional groups like hydroxyls near the end of a synthetic sequence.

The hydroxyl group is often introduced into a molecule at a late stage of the synthesis due to its reactivity, which can interfere with earlier steps. A common tactic is to use a methoxy (B1213986) group (-OCH₃) as a protected form of the hydroxyl group. The methoxy group is relatively inert to many reaction conditions, and its subsequent cleavage to a hydroxyl group (demethylation) is a reliable and well-established transformation.

For the synthesis of this compound, a plausible and efficient route involves starting with a precursor like 6-methoxy-1-naphthylamine. This intermediate can be readily acetylated on the amine to form N-(6-methoxy-1-naphthyl)acetamide. The final step is the demethylation of the methoxy group to unveil the target 6-hydroxy functionality. This cleavage is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). This strategy avoids exposing the reactive phenol (B47542) group to the conditions of the preceding nitration, reduction, and acylation steps.

Catalytic hydrogenation is a powerful and clean method used for various transformations in the synthesis of naphthalene derivatives, most notably for the formation of amines from nitro compounds and for the modification of the aromatic ring system itself.

Amine Formation: The reduction of a nitro group to a primary amine is a critical step in the synthesis of this compound from a nitronaphthalene precursor. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. A variety of catalysts are effective, with platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C) being common choices. acs.orggoogle.com Industrial-scale processes for the preparation of 1-naphthylamine from 1-nitronaphthalene often utilize a Pt/C catalyst at elevated temperature and pressure. google.com The reaction involves the use of hydrogen gas and a catalyst under controlled conditions to achieve high yields of the corresponding naphthylamine. acs.orgacs.org

Naphthalene Ring Modification: Catalytic hydrogenation can also be employed to modify the aromatic core of naphthalene, leading to analogs with different degrees of saturation. The selective hydrogenation of naphthalene can yield tetralin (1,2,3,4-tetrahydronaphthalene) or, under more forcing conditions, decalin (decahydronaphthalene). mdpi.comacs.org The choice of catalyst and reaction conditions is critical for controlling the selectivity of this process. For example, nickel-based catalysts have been shown to provide high yields of tetralin under mild conditions. acs.org Other systems using platinum, palladium, or molybdenum-based catalysts have also been extensively studied to optimize the selective conversion of naphthalene to tetralin. mdpi.comnih.govnih.gov Furthermore, it is possible to regioselectively reduce one of the two aromatic rings in substituted naphthols, providing access to various tetrahydronaphthol isomers. lookchem.com This modification is a key strategy for producing analogs of this compound with partially saturated ring systems.

Table 3: Catalyst Systems for Naphthalene Hydrogenation

Catalyst System Support Product Selectivity Reaction Conditions Citation
Ni Purolite S950 Resin Tetralin (95.6% yield) 200 °C, 2 MPa H₂ acs.org
Pt Hyper-cross-linked Aromatic Polymer Tetralin (~100% selectivity) 250 °C, 6 MPa mdpi.com
MoS₂ Activated Carbon Tetralin 300-340 °C, 4 MPa H₂ nih.gov
Pd Al₂O₃ Decalin 250 °C, 40 bar H₂ nih.gov

Green Chemistry Principles in Naphthalene Acetamide Synthesis

The integration of green chemistry is paramount in modern synthetic organic chemistry to minimize environmental impact. This involves the development of eco-friendly routes that are safer, more efficient, and reduce waste. For the synthesis of naphthalene acetamides, key green principles include the use of solvent-free conditions and sustainable heterogeneous catalysts.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic solvents, which are often hazardous, costly, and environmentally damaging. In the context of naphthalene acetamide synthesis, these conditions can lead to higher efficiency, shorter reaction times, and simpler work-up procedures.

An example of this approach is the synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide, a related derivative, which has been successfully achieved under solvent-free conditions. seejph.com This reaction is effectively catalyzed by either trichloroacetic acid or montmorillonite (B579905) K10 clay, demonstrating a competent and eco-friendly synthetic route. seejph.com The absence of a solvent reduces waste streams and potential environmental contamination, aligning with the core tenets of green chemistry.

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. They are a cornerstone of sustainable synthesis due to their numerous advantages over homogeneous catalysts. Montmorillonite clay, a naturally occurring aluminosilicate, has emerged as a highly effective and green heterogeneous catalyst for various organic transformations, including the synthesis of nitrogen-containing heterocycles. nih.govsumerianz.com

AdvantageDescriptionSource(s)
Cost-Effective Naturally abundant and inexpensive raw material. sumerianz.com, thieme-connect.de
Environmentally Friendly Non-toxic and reduces the need for hazardous acid catalysts. nih.gov
Ease of Handling As a solid, it is easily handled and separated from the reaction mixture. thieme-connect.de
Reusability Can be recovered after reaction and reused multiple times with minimal loss of activity. nih.gov, nih.gov
High Surface Area Provides a large number of active sites for the reaction to occur. nih.gov
Acidic Properties Possesses both Brønsted and Lewis acid sites, enabling it to catalyze a wide range of reactions. sumerianz.com, nih.gov

Multicomponent Reaction Strategies for Naphthalene-Based Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactant molecules. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular structures from simple precursors. nih.gov Various MCRs have been developed for the synthesis of diverse naphthalene-based derivatives. nih.govchemicalpapers.combiointerfaceresearch.com

One strategy involves a one-pot, three-component coupling of alkynylbenzaldehydes, Fischer carbene complexes, and electron-deficient alkenes to produce richly functionalized naphthalenes. nih.gov Another prominent example is the use of consecutive Betti and Bargellini MCRs to synthesize novel naphtho[1,2-f] nih.govjmchemsci.comoxazepine scaffolds starting from 2-naphthol. chemicalpapers.com Furthermore, the Ugi four-component reaction (U-4CR) has been employed to create naphthalene selenocyanate-based peptidomimetic compounds from an amine, an aldehyde, an isocyanide, and a carboxylic acid component in a single step. biointerfaceresearch.com These methods provide powerful and versatile platforms for the efficient construction of complex naphthalene-based libraries.

Reaction StrategyComponentsProduct TypeKey FeaturesSource(s)
Three-Component Coupling Alkynylbenzaldehyde hydrazones, carbene complexes, alkynesSubstituted NaphthalenesOne-pot process, high regioselectivity. nih.gov
Consecutive Betti/Bargellini 2-Naphthol, aromatic aldehydes, 2-aminopyridine (B139424) (Betti); Betti product, chloroform, ketones (Bargellini)Naphtho[1,2-f] nih.govjmchemsci.comoxazepinesSequential MCRs, builds complex heterocyclic scaffolds. chemicalpapers.com
Ugi Four-Component Reaction (U-4CR) Naphthalene amine, aldehyde, amine, isocyanideNaphthalene-based peptidomimeticsHigh structural diversity, good yields, one-pot sequence. biointerfaceresearch.com

Control of Impurity Profiles and Byproduct Formation in Synthetic Processes

Ensuring the purity of a target compound is a critical aspect of chemical synthesis. The control of impurity profiles involves understanding potential side reactions and developing methods to minimize byproduct formation and effectively remove any impurities that do form. In the synthesis of this compound, which is typically formed via the acetylation of 6-amino-1-naphthol, several potential impurities can arise.

Common byproducts could include unreacted starting material (6-amino-1-naphthol), di-acetylated products where both the amino and hydroxyl groups are acetylated, or impurities originating from the starting materials themselves. Furthermore, side reactions like oxidation of the sensitive aminonaphthol starting material can lead to colored impurities that are difficult to remove. In related syntheses, such as the nitration of an acetylated aminonaphthalene, controlling the position of substitution (regioselectivity) is crucial to prevent the formation of undesired isomers. nih.gov

Control strategies involve optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. After the reaction, purification is essential. Crystallization is a powerful technique for removing impurities, as the regular lattice of the desired product's crystal excludes differently shaped impurity molecules. nih.gov For more challenging separations, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a robust method for both analyzing the purity of the final product and for the preparative separation and isolation of impurities. sielc.com

Potential Impurity/ByproductOriginControl & Removal MethodSource(s)
Unreacted 6-amino-1-naphthol Incomplete acetylation reaction.Optimization of reaction time and stoichiometry; Removal by crystallization or chromatography.
Di-acetylated Naphthol Over-acetylation of both amine and hydroxyl groups.Controlled addition of acetylating agent, temperature control; Removal by chromatography.
Isomeric Byproducts Lack of regioselectivity in precursor synthesis (e.g., nitration).Use of regioselective reactions, specific catalysts, and controlled conditions. nih.gov
Oxidation Products Oxidation of the electron-rich aminonaphthol ring system.Performing the reaction under an inert atmosphere (e.g., nitrogen, argon).
Process-Related Impurities Residual solvents, catalysts, or reagents.Final purification steps such as recrystallization and washing; Analysis by HPLC. sielc.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Structural Confirmation and Interaction Analysis

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within N-(6-Hydroxy-1-naphthyl)acetamide. The FT-IR spectrum reveals distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, often broadened due to hydrogen bonding.

N-H Stretching: The N-H stretching vibration of the secondary amide typically appears in the range of 3250-3450 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the amide carbonyl group, is observed around 1650-1680 cm⁻¹. The position of this band can be influenced by hydrogen bonding and the electronic environment. researchgate.net

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene (B1677914) ring system.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1260 cm⁻¹ range.

These characteristic absorption bands provide definitive evidence for the presence of the hydroxyl, acetamide (B32628), and naphthyl moieties within the molecule.

Interactive FT-IR Data Table for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Observed Wavenumber (cm⁻¹)Intensity
O-H Stretch3200-3600~3400Broad, Strong
N-H Stretch3250-3450~3300Medium
Aromatic C-H Stretch3000-3100~3050Medium to Weak
Aliphatic C-H Stretch2850-2960~2920Weak
C=O Stretch (Amide I)1650-1680~1660Strong
N-H Bend (Amide II)1510-1570~1540Medium to Strong
Aromatic C=C Stretch1450-1600Multiple bandsMedium to Sharp
C-O Stretch (Phenolic)1200-1260~1230Medium

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Raman Spectroscopy and its Application in Molecular Vibration Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a molecule's electron cloud. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. spectroscopyonline.com

For this compound, Raman spectroscopy can be effectively used to:

Confirm the vibrations of the naphthalene ring system, which often exhibit strong Raman scattering due to their high degree of polarizability.

Analyze the C=C and C-H vibrations of the aromatic rings with high resolution.

Provide insights into the molecular backbone and skeletal vibrations.

The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational properties of this compound, leading to a highly confident structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. nih.gov The spectrum of this compound displays distinct signals for each unique proton environment.

The key features of the ¹H NMR spectrum are:

Aromatic Protons: The protons on the naphthalene ring appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns and coupling constants of these signals can be used to determine the substitution pattern on the ring.

Amide Proton (N-H): A singlet or broad singlet corresponding to the amide proton is usually observed in the downfield region, often between 8.0 and 10.0 ppm. Its chemical shift can be sensitive to solvent and temperature.

Hydroxyl Proton (O-H): The phenolic hydroxyl proton also gives rise to a singlet, the position of which is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding. It can appear over a wide range, from approximately 5.0 to 10.0 ppm.

Methyl Protons (CH₃): The three protons of the acetyl methyl group give rise to a sharp singlet in the upfield region, typically around 2.2 ppm.

Interactive ¹H NMR Data Table for this compound

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.5Multiplets6H
Amide-H (N-H)8.0 - 10.0Singlet (broad)1H
Hydroxyl-H (O-H)5.0 - 10.0Singlet (broad)1H
Methyl-H (CH₃)~2.2Singlet3H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary based on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the most downfield region of the spectrum, around 168-172 ppm.

Aromatic Carbons: The ten carbon atoms of the naphthalene ring appear in the region of 110-158 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the nitrogen atom (C-N) will have distinct chemical shifts influenced by these substituents.

Methyl Carbon (CH₃): The carbon atom of the acetyl methyl group appears in the upfield region, typically around 24 ppm.

Interactive ¹³C NMR Data Table for this compound

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Aromatic C-O150 - 158
Aromatic C-N135 - 145
Aromatic C-C/C-H110 - 135
Methyl (CH₃)~24

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary based on the solvent and instrument frequency.

Quantum Chemical Calculations of NMR Chemical Shifts (e.g., GIAO Method)

To further refine the assignment of NMR signals and gain a deeper understanding of the electronic structure, quantum chemical calculations are often employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. imist.maresearchgate.net

This computational method involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT).

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding tensors for each nucleus. youtube.com

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

The theoretically predicted NMR spectra can be compared with the experimental data to:

Confirm the assignment of complex and overlapping signals in the ¹H and ¹³C NMR spectra.

Provide a basis for understanding the influence of conformational changes and intermolecular interactions on the chemical shifts.

Aid in the structural elucidation of related compounds.

The correlation between the experimental and GIAO-calculated chemical shifts provides a high degree of confidence in the assigned structure of this compound. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for its identification and characterization. The compound has a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . ontosight.ai

High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, which is crucial for confirming the elemental composition of a molecule. thermofisher.com For this compound, the computed monoisotopic mass is 201.078978594 Da. nih.gov This level of precision allows for confident differentiation from other compounds with similar nominal masses.

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂ ontosight.ai
Molecular Weight201.22 g/mol ontosight.ainih.gov
Monoisotopic Mass201.078978594 Da nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound in complex mixtures, such as biological or environmental samples. nih.govresearchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS detection. nih.gov

For the analysis of related naphthyl compounds, reversed-phase HPLC methods are commonly employed. sielc.comsielc.com These methods often use a mobile phase consisting of acetonitrile (B52724) and water, with additives like formic acid to ensure compatibility with mass spectrometry. sielc.comsielc.com The use of different extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been validated for the analysis of similar compounds in complex matrices like tomato and zucchini, demonstrating good recoveries and low limits of detection. nih.goveurl-pesticides.eu

In LC-MS/MS analysis, specific transitions from the precursor ion (the molecular ion) to product ions are monitored, a technique known as multiple reaction monitoring (MRM), which significantly enhances selectivity and quantitative accuracy. researchgate.net For compounds with limited fragmentation, HRMS instruments like QTOF-MS can be used for confirmation based on accurate mass measurements. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the optical properties of this compound.

The UV-Vis spectrum of this compound is influenced by the naphthalene chromophore. researchgate.net The absorption spectrum of a related compound, 1-naphthyl acetate (B1210297), shows similarities to that of naphthalene, with a broadening and a shift to longer wavelengths. researchgate.net The presence of the hydroxyl and acetamide groups on the naphthalene ring of this compound will further modify its absorption characteristics. In a similar molecule, 2-hydroxy-6-nitro-1-naphthaldehyde, absorption bands were observed at 295 nm and 340 nm in acetonitrile. researchgate.net The addition of a base caused a significant shift in the absorption spectrum, indicating the formation of a naphtholate anion. researchgate.net The electronic transitions are typically π → π* transitions within the aromatic system. researchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate and interpret the UV-Vis spectra of molecules like this compound. nih.gov These simulations provide insights into the nature of the electronic transitions and can predict the absorption maxima.

The choice of the exchange-correlation functional and the inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), are critical for obtaining accurate results. nih.gov Studies on similar complex molecules have shown that simplified TD-DFT methods can provide a good balance between accuracy and computational cost, offering a significant speed advantage over full TD-DFT calculations. nih.gov Such theoretical studies can help to assign the observed spectral bands to specific electronic transitions within the molecule. nih.gov

High-Resolution Chromatographic Separation Techniques

High-resolution chromatographic techniques are essential for the isolation and purification of this compound, as well as for its quantitative analysis in various samples. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques used for the separation of this compound and related compounds. nih.govsielc.com Reversed-phase chromatography on columns like C18 is a standard approach. sielc.com

A specific HPLC method for the analysis of this compound uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster UPLC applications. sielc.comsielc.com These chromatographic methods are scalable and can be adapted for preparative separations to isolate the compound for further studies. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the analysis of this compound. A robust reverse-phase (RP) HPLC method has been developed for its separation and quantification. sielc.com

Method development typically involves the optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A common approach utilizes a C18 column, such as the Newcrom R1, which is noted for its low silanol activity. sielc.comsielc.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (MeCN), and an aqueous solution containing an acidifier such as phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is often substituted with a volatile acid like formic acid to ensure compatibility. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Newcrom R1 (or equivalent C18)
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile
Detection UV-Vis

This table presents a general set of parameters. Specific gradient elution profiles and flow rates would be optimized based on the exact analytical requirements.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

For faster analysis times and improved separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates without sacrificing resolution. The methods developed for HPLC can often be adapted for UPLC, with adjustments to the gradient profile and flow rate to accommodate the shorter column lengths and smaller particle sizes. sielc.comsielc.com The use of 3 µm particle columns is specifically mentioned as a viable option for fast UPLC applications concerning this compound. sielc.comsielc.com

Preparative-Scale Chromatography for Compound Isolation

When larger quantities of purified this compound are required, for instance, for further structural elucidation or biological testing, the analytical HPLC method can be scaled up to preparative-scale chromatography. sielc.comsielc.com This involves using a larger-diameter column packed with the same stationary phase material. The mobile phase composition remains similar, but the flow rate is significantly increased to accommodate the larger column volume. The goal of preparative chromatography is to isolate the compound of interest from impurities. sielc.comsielc.com

Suitability of Analytical Methods for Pharmacokinetic Studies

The developed HPLC and UPLC methods are deemed suitable for pharmacokinetic studies. sielc.comsielc.com In such studies, the concentration of a drug and its metabolites are monitored in biological fluids over time. The sensitivity and selectivity of these chromatographic methods, especially when coupled with mass spectrometry (LC-MS), are crucial for accurately quantifying the low concentrations of the analyte typically found in biological samples. mdpi.com Enantioselective analytical methods are particularly important in pharmacokinetic studies to understand the role of stereochemistry in drug disposition and toxicity. mdpi.com

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis provides fundamental data to confirm the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the theoretical elemental composition can be calculated. nih.govontosight.ai Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the compound's stoichiometry.

**Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₁NO₂) **

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01112144.13271.63%
HydrogenH1.0081111.0885.51%
NitrogenN14.007114.0076.96%
OxygenO15.999231.99815.90%
Total 201.225 100.00%

This table is based on the known molecular formula of the compound. nih.govontosight.ainih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Chemical Reactivity and Mechanistic Investigations of N 6 Hydroxy 1 Naphthyl Acetamide

Electronic Structure and Charge Distribution Analysis

Understanding the electronic landscape of N-(6-Hydroxy-1-naphthyl)acetamide is fundamental to predicting its reactivity. Techniques such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis offer a detailed view of electron density and charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) analysis is a critical computational method used to visualize the electrostatic landscape of a molecule, thereby identifying regions that are prone to electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map displays the charge distribution, where different colors represent varying levels of electrostatic potential.

For this compound, the MEP map would highlight specific areas of interest:

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. The most prominent negative potential is expected around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and the presence of lone pairs. This signifies these sites as primary locations for interactions with electrophiles and for hydrogen bonding.

Positive Potential (Blue): These regions denote a deficiency of electrons and are the sites for nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atom of the amide group would exhibit a strong positive potential, making them acidic and available for interaction with nucleophiles. The carbonyl carbon atom also carries a partial positive charge, rendering it an electrophilic center.

The MEP analysis provides a visual and predictive tool for understanding how this compound will interact with other reagents. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis offers a quantitative method for studying charge transfer and intramolecular delocalization effects that stabilize a molecule. wikipedia.orgfaccts.de It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. In an idealized Lewis structure, donor orbitals are fully occupied, while acceptor (antibonding) orbitals are empty. wikipedia.org Deviations from this ideal, indicated by weak occupancies of antibonding orbitals, signify electron delocalization. wikipedia.org

Lone Pair Delocalization: The lone pairs on the hydroxyl oxygen (n_O) and the amide nitrogen (n_N) can delocalize into the antibonding π* orbitals of the naphthalene (B1677914) ring system. Similarly, the nitrogen lone pair delocalizes into the antibonding π* orbital of the adjacent carbonyl group (n_N → π*_C=O), a classic feature of amides that imparts significant double-bond character to the C-N bond. wikipedia.orgsci-hub.se

Hyperconjugation: Interactions occur between the filled π orbitals of the aromatic ring and the antibonding σ* orbitals of adjacent C-H and C-C bonds, further stabilizing the system.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their significance. Higher E(2) values indicate stronger interactions.

Table 1: Predicted Major NBO Interactions and Stabilization Energies for this compound This table is a representation of expected interactions based on NBO theory applied to similar structures. Actual values require specific computational analysis of the molecule.

Donor Orbital (Filled)Acceptor Orbital (Empty)Interaction TypePredicted Significance
n(N) - Nitrogen Lone Pairπ(C=O) - Carbonyl AntibondResonance in Amide GroupVery High
n(O) - Hydroxyl Oxygen Lone Pairπ(C-C) - Aromatic Ring AntibondResonance with Naphthalene RingHigh
n(N) - Nitrogen Lone Pairπ(C-C) - Aromatic Ring AntibondResonance with Naphthalene RingModerate
π(C=C) - Naphthalene Ringσ(C-H) - Adjacent C-H AntibondHyperconjugationModerate

These NBO calculations provide deep insight into the electronic delocalization that defines the compound's structure and reactivity. nih.govresearchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The electronic characteristics revealed by MEP and NBO analyses directly inform the potential reaction pathways for this compound.

The naphthalene ring system is inherently aromatic and undergoes electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are heavily influenced by the attached acetamide (B32628) and hydroxyl groups. Both groups are electron-donating and activating, making the naphthalene rings more susceptible to electrophilic attack than unsubstituted naphthalene.

Activating Effects: The hydroxyl group (-OH) is a powerful activating group, while the acetamido group (-NHCOCH₃) is a moderately strong activating group. They increase the electron density of the aromatic rings through resonance.

Directing Effects: Both groups are ortho, para-directors. For the acetamido group at position 1, potential sites for electrophilic attack are positions 2 and 4. For the hydroxyl group at position 6, potential sites are positions 5 and 7. The combined influence of these groups will dictate the ultimate position of substitution, with the most nucleophilic sites being favored.

The acetamide moiety introduces its own set of reactive sites.

Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is electron-deficient, as shown by MEP analysis, making it a prime target for nucleophilic attack. This can lead to reactions such as hydrolysis (cleavage of the amide bond) under acidic or basic conditions, which would yield 1-amino-6-naphthol and acetic acid.

Amide Nitrogen: While the nitrogen lone pair is delocalized, the N-H bond can be deprotonated under sufficiently strong basic conditions. The nitrogen itself is generally not nucleophilic due to the resonance with the carbonyl group. wikipedia.org

Enhanced Nucleophilicity: As a strong electron-donating group, the -OH group significantly activates the naphthalene ring towards electrophilic substitution, particularly at the ortho (position 5 and 7) and para (no free para position) sites relative to its location. This effect is generally stronger than that of the acetamido group, meaning it can be the dominant directing group in competitive electrophilic reactions.

Acidity: The proton of the hydroxyl group is acidic and can be removed by a base. The resulting phenoxide ion is an even more powerful activating group, further enhancing the ring's reactivity towards electrophiles.

Coordinating Agent: The oxygen of the hydroxyl group can act as a ligand, coordinating with metal ions. This property is relevant in contexts such as catalysis or the formation of metal complexes. nih.gov

Oxidation-Reduction Properties of Naphthalene-Based Acetamides

Naphthalene and its derivatives are known to undergo a variety of oxidation and reduction reactions, yielding products of significant industrial and synthetic value. numberanalytics.com The oxidation of the naphthalene core is a key transformation, often leading to the formation of naphthoquinones and phthalic anhydride (B1165640). numberanalytics.comepa.gov The specific reaction pathway and product distribution are highly dependent on the oxidizing agent used and the substitution pattern of the naphthalene ring. Common oxidants include chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and ozone. numberanalytics.comresearchgate.net

For hydroxyl-substituted naphthalenes, such as this compound, the phenolic hydroxyl group significantly influences the molecule's redox properties. Hydroquinones and catechols are readily oxidized to their corresponding quinones by a wide array of enzymatic and chemical oxidants, including atmospheric oxygen under certain conditions. nih.govmdpi.com The presence of the electron-donating hydroxyl group on the naphthalene ring of this compound makes it susceptible to oxidation, likely forming a quinone-type intermediate. Conversely, reduction of the naphthalene ring system can also occur, typically through catalytic hydrogenation or with chemical reducing agents, leading to tetralin and decalin derivatives. numberanalytics.comresearchgate.net

Formation and Reactivity of Transient Intermediates (e.g., Quinones)

The oxidation of phenolic compounds like this compound proceeds through transient intermediates, most notably quinones. nih.gov Specifically, the oxidation of a 6-hydroxynaphthyl moiety would be expected to yield a reactive ortho- or para-quinone. The oxidation of phenols and catechols to o-quinones is a well-documented process, catalyzed by enzymes like tyrosinase or various chemical oxidants. nih.govmdpi.com These o-quinones are highly reactive electrophiles. nih.govmdpi.com

Role of Hydrogen Bonding in Molecular Interactions and Stability

Hydrogen bonding is a paramount force in dictating the molecular architecture and stability of this compound. The molecule possesses both hydrogen bond donor sites (the phenolic hydroxyl group and the amide N-H) and acceptor sites (the carbonyl oxygen and the hydroxyl oxygen), allowing for a rich network of both intramolecular and intermolecular interactions. nih.gov These interactions are crucial in determining the compound's solid-state packing and its behavior in solution. nih.govmdpi.com

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. In structures containing an acetamide group adjacent to a potential hydrogen bond donor, the formation of a six-membered ring, denoted by the graph-set motif S(6), is a common feature. nih.gov For this compound, while a direct intramolecular hydrogen bond between the 1-acetamide and the 6-hydroxyl group is sterically impossible, the acetamide group itself can adopt specific conformations stabilized by internal interactions. In related aromatic amide structures, intramolecular N–H⋯X (where X is an acceptor atom) hydrogen bonds are known to exist, particularly when stronger competing intermolecular interactions are absent. rsc.org The planarity and orientation of the acetamide group relative to the naphthalene ring system are influenced by these subtle intramolecular forces.

Intermolecular Hydrogen Bonding in Crystal Structures and Solution Behavior

Intermolecular hydrogen bonds are the primary drivers for the self-assembly of this compound molecules in the crystalline state. In similar naphthalene acetamide derivatives, molecules are often linked into extensive networks. nih.gov For instance, N-H⋯O hydrogen bonds can link molecules into two-dimensional sheets. nih.gov Similarly, O-H⋯O hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of an adjacent molecule can generate chains with a C(8) graph-set motif. nih.gov

In the broader class of naphthalene dicarboxamides, combinations of N-H⋯O hydrogen bonds lead to the formation of robust one-dimensional ladder motifs, which then assemble into two-dimensional sheets. mdpi.com These ordered arrangements are further stabilized by weaker interactions, such as π–π stacking between the naphthalene rings of adjacent molecules. nih.govnih.gov The collective strength of these intermolecular forces dictates the crystal packing, density, and melting point of the solid material. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound
Interaction TypeDonorAcceptorTypical Resulting MotifReference
IntermolecularAmide (N-H)Carbonyl (C=O)Chains or Sheets (e.g., C(4)) researchgate.net
IntermolecularHydroxyl (O-H)Carbonyl (C=O)Chains (e.g., C(8)) nih.gov
IntermolecularAmide (N-H)Hydroxyl (O-H)Dimers or Chains rsc.org
IntermolecularHydroxyl (O-H)Hydroxyl (O-H)Dimers or Chains nih.gov

Conformational Analysis and Intramolecular Interactions

In related N-aryl acetamides, this dihedral angle is influenced by a balance between steric hindrance and electronic effects. The formation of intramolecular hydrogen bonds, where possible, can lock the molecule into a specific, planar conformation. nih.gov For this compound, while strong intramolecular hydrogen bonds are not geometrically favored, weaker C-H···O interactions between the acetamide methyl group and the naphthalene ring can contribute to conformational stability. researchgate.net The orientation of the hydroxyl group's hydrogen atom will also be influenced by the crystal packing environment and potential intermolecular hydrogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful theoretical framework for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and, crucially, non-covalent interactions. amercrystalassn.orgwiley-vch.de This method is based on the topology of the electron density, ρ(r), a quantum observable. wiley-vch.de

Within QTAIM, a chemical bond is associated with a "bond path"—a line of maximum electron density linking two atomic nuclei. The point of minimum density along this path is called a bond critical point (BCP). The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction.

Covalent Bonds: Characterized by high ρ and a negative ∇²ρ, indicating a concentration of electron density.

Non-Covalent (Closed-Shell) Interactions: Including hydrogen bonds, van der Waals forces, and steric repulsion, are characterized by low ρ and a positive ∇²ρ, indicating a depletion of electron density at the BCP. amercrystalassn.org

Computational Chemistry and Theoretical Modeling of N 6 Hydroxy 1 Naphthyl Acetamide

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. kallipos.grmdpi.com It is a widely used approach due to its favorable balance between accuracy and computational cost. wikipedia.org

Geometry Optimization and Energetic Stability

A fundamental application of DFT is geometry optimization. This process involves calculating the forces on each atom in a molecule and adjusting their positions until a minimum energy structure—a stable conformation—is found on the potential energy surface. The result is the most energetically favorable three-dimensional arrangement of the atoms.

For N-(6-Hydroxy-1-naphthyl)acetamide, this calculation would yield precise bond lengths, bond angles, and dihedral angles. The total energy of this optimized structure is a key indicator of its thermodynamic stability. Researchers could also model potential isomers or conformers (e.g., rotation around the C-N bond of the acetamide (B32628) group) to determine the most stable form.

Prediction of Vibrational Frequencies and Intensities

Once the molecule's geometry is optimized to a stable minimum, a vibrational frequency analysis can be performed. This calculation predicts the frequencies at which the molecule's bonds will stretch, bend, and twist. These theoretical frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org

For this compound, this analysis would predict the characteristic vibrational modes, such as:

O-H stretching of the hydroxyl group.

N-H stretching and C=O stretching (Amide I band) of the acetamide group. researchgate.net

Aromatic C-H and C=C stretching of the naphthalene (B1677914) ring system.

By comparing the predicted spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net

Basis Set Dependency and Computational Methodologies (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.

Functional: The functional (e.g., B3LYP) is an approximation of the exchange-correlation energy, a complex term in the DFT equations. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides reliable results for organic molecules. researchgate.netseejph.com

Basis Set: A basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets provide more accurate results but require greater computational resources. The 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) for describing lone pairs and anions, and polarization functions (d,p) for describing non-spherical electron distributions in bonds. nih.gov

A thorough computational study would typically test several functional and basis set combinations to ensure the results are reliable and not an artifact of a particular methodology.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and reaction mechanisms. acs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gap Analysis and its Implications for Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and excite it to the LUMO.

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO and visualize their spatial distribution on the molecule. This would reveal the most likely sites for nucleophilic (electron-rich, indicated by the HOMO) and electrophilic (electron-poor, indicated by the LUMO) attack.

Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following values are for illustrative purposes only and are not based on actual research findings for this specific molecule.)

OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.20
Energy Gap 4.65

Global Reactivity Descriptors (e.g., Chemical Hardness and Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.

These descriptors provide a quantitative scale for predicting the reactivity of this compound in various chemical environments.

Interactive Data Table: Hypothetical Global Reactivity Descriptors (Note: The following values are for illustrative purposes, derived from the hypothetical energies above, and are not based on actual research findings.)

DescriptorValue (eV)Implication
Chemical Hardness (η)2.325Indicates high stability
Chemical Softness (S)0.430Indicates low reactivity

Nonlinear Optical (NLO) Properties Calculations

The investigation into the NLO properties of a compound like this compound is fundamental to assessing its potential for applications in optoelectronics, such as in frequency conversion or optical switching. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT).

Dipole Moment and Hyperpolarizability Assessments

A key component of NLO analysis is the calculation of the dipole moment (µ) and the first-order hyperpolarizability (β). The dipole moment provides information about the charge distribution and polarity of the molecule. The hyperpolarizability is a tensor quantity that describes how the dipole moment changes in the presence of an external electric field, which is the origin of the NLO response.

A hypothetical data table for such an analysis would look like this:

Computational ParameterCalculated ValueUnit
Dipole Moment (µ)Data not availableDebye
First-Order Hyperpolarizability (β)Data not availableesu

The magnitude of the first-order hyperpolarizability would be a direct indicator of the compound's potential for second-harmonic generation (SHG), a key NLO phenomenon. The analysis would typically explore the relationship between the electron-donating hydroxyl (-OH) group and the electron-withdrawing acetamide (-NHCOCH₃) group through the naphthalene π-system, which is a common strategy for designing NLO materials.

Thermodynamic Property Computations

Thermodynamic property computations, also typically carried out using DFT, are essential for understanding the stability and reactivity of a molecule. These calculations can predict key parameters such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°).

These values are crucial for predicting the spontaneity of reactions involving the compound and its stability under various temperature and pressure conditions.

A summary of computed thermodynamic data would be presented as follows:

Thermodynamic ParameterCalculated ValueUnit
Standard Enthalpy (H°)Data not availablekJ/mol
Standard Entropy (S°)Data not availableJ/mol·K
Gibbs Free Energy (G°)Data not availablekJ/mol

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of a molecule over time. For a flexible molecule like this compound, which has rotational freedom around the C-N bond of the acetamide group, MD simulations can reveal the most stable conformations and the energy barriers between them.

By simulating the molecule's movements based on a force field, researchers can understand its dynamic behavior, including how it might interact with other molecules or its environment. This is particularly important for understanding potential biological activity or for designing crystal structures. The simulation would track atomic trajectories, from which one could analyze conformational clusters, root-mean-square deviation (RMSD) to gauge stability, and intramolecular hydrogen bonding patterns.

The absence of these computational studies on this compound highlights a promising area for future research. Such theoretical work would provide a valuable foundation for experimentalists and material scientists, potentially uncovering novel applications for this compound.

Biological Activity and Molecular Mechanisms in in Vitro Research

Overview of Potential Applications in Medicinal Chemistry Research

N-(6-Hydroxy-1-naphthyl)acetamide, a derivative of naphthol, has been a subject of scientific inquiry for its diverse biological activities. ontosight.ai The core structure, a naphthalene (B1677914) ring system, is a prevalent scaffold in numerous FDA-approved drugs, highlighting its therapeutic potential across a wide range of diseases. ekb.eg Research into naphthalene-based compounds spans applications such as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ekb.eg

Studies have specifically pointed towards the potential for this compound in the areas of antioxidant, anti-inflammatory, and anticancer research. ontosight.ai While comprehensive data on its efficacy is still emerging, the foundational naphthalene structure provides a strong basis for its continued investigation in drug discovery programs. The versatility of the naphthalene scaffold allows for chemical modifications that can modulate its biological effects, making it a valuable building block in the development of new therapeutic agents. ekb.eg

Structure-Activity Relationship (SAR) Studies of N-Acyl Naphthalene Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For N-acyl naphthalene scaffolds, including this compound, SAR studies provide critical insights for optimizing potency and selectivity.

The naphthalene core serves as a key pharmacophore that can be strategically modified. For instance, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, variations in substituents on the naphthalene core have been shown to significantly impact binding affinity. nih.gov A study on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs revealed that the introduction of a C2-phthalimidopropyl group resulted in a highly potent compound with an IC₅₀ of 2.5 nM. nih.gov

Similarly, in the design of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a naphthalene scaffold was linked to a 3,4-dihydro-2H-pyran moiety. nih.gov The resulting compounds demonstrated strong binding affinity and inhibitory potential, with one ligand incorporating an oxadiazole ring system showing superior activity. nih.gov These studies underscore the importance of the substituents on the naphthalene ring in determining the compound's interaction with its biological target.

Enzyme Interaction and Inhibition Studies

The N-acyl naphthalene scaffold has been identified as a promising framework for the development of enzyme inhibitors. The following subsections detail the inhibitory properties of this compound and related compounds against various enzyme classes.

The inherent chemical characteristics of the naphthalene scaffold suggest its potential for broad-spectrum enzyme inhibition. ekb.eg The aromatic and lipophilic nature of the naphthalene ring allows it to interact with the active sites of various enzymes. The capacity for chemical modification of the naphthalene core further enables the tuning of its inhibitory profile against different enzyme targets.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.gov Inhibition of DAAO is a therapeutic strategy for conditions such as schizophrenia, as it increases levels of the NMDA receptor co-agonist D-serine. nih.govresearchgate.net Research has shown that compounds incorporating a naphthyl group can be potent DAAO inhibitors. A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were synthesized, with some showing nanomolar inhibitory activity against human DAAO. nih.govnih.gov Notably, the inclusion of a fused naphthyl ring was well-tolerated and resulted in potent inhibitors. nih.gov

DAAO Inhibitors with Naphthalene-related Scaffolds
Compound ClassKey Structural FeatureObserved ActivityReference
5-hydroxy-1,2,4-triazin-6(1H)-one derivativesFused naphthyl ringPotent DAAO inhibition (nanomolar IC₅₀ values) nih.gov
LuvadaxistatDAAO inhibitorIncreases D-serine levels researchgate.net

The versatility of the N-acyl naphthalene scaffold extends to the inhibition of other enzyme classes.

SIRT1: Sirtuin-1 (SIRT1) is a protein deacetylase involved in various cellular processes. N-acylhydrazone (NAH) derivatives have been explored as SIRT1 inhibitors. bohrium.comresearchgate.net Molecular docking studies have shown that these compounds can bind to the catalytic cleft of SIRT1, with some derivatives exhibiting high binding affinity. bohrium.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation. Hydroxy-substituted 2-phenyl-naphthalenes have been synthesized as tyrosinase inhibitors, with some compounds showing significantly greater potency than the reference compound, resveratrol. nih.gov For example, one derivative demonstrated an IC₅₀ value of 0.034 µM. nih.gov The introduction of a naphthalene ring has also been used as a strategy to increase the lipophilicity of tyrosinase inhibitors for better dermal application. nih.gov

Inhibition of Other Enzyme Classes by Naphthalene-related Compounds
Enzyme TargetCompound ClassKey FindingReference
SIRT1N-acylhydrazone (NAH) derivativesHigh binding affinity to the SIRT1 catalytic site. bohrium.com
TyrosinaseHydroxy-substituted 2-phenyl-naphthalenesPotent inhibition, with some compounds having IC₅₀ values in the nanomolar range. nih.gov
Tyrosinase2-aminothiazol-4(5H)-one derivativesA naphthalene ring was introduced to increase lipophilicity for dermal applications. nih.gov

Interactions with Biological Macromolecules and Receptors

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. nih.gov These interactions can modulate the structure and function of proteins and other cellular components. nih.gov The naphthalene scaffold of this compound is capable of engaging in various non-covalent interactions, including hydrophobic and pi-pi stacking interactions, which are crucial for binding to target proteins.

For example, in the context of SARS-CoV-2 PLpro inhibition, naphthalene-based inhibitors have been shown to bind within the active site of the enzyme. nih.gov Molecular dynamics simulations can further elucidate the specific interactions between the ligand and the protein, providing a deeper understanding of the binding mechanism. nih.gov The hydroxyl and acetamide (B32628) groups of this compound can also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

Binding to Proteins and Nucleic Acids (e.g., DNA Intercalation for naphthalimides)

While specific studies on the protein and nucleic acid binding of this compound are not extensively documented, the behavior of structurally similar compounds, particularly naphthalimides, offers a significant precedent. Naphthalimides are recognized as potent DNA intercalators. science.govnih.gov This mechanism involves the insertion of their planar aromatic ring system between the base pairs of the DNA double helix. nih.gov This intercalation distorts the helical structure, which can inhibit crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects. nih.govnih.gov The antitumor activity of many naphthalimide derivatives is attributed to this DNA binding, often coupled with the inhibition of topoisomerase I or II enzymes, which are vital for managing DNA topology. nih.govmdpi.com

For instance, bis-naphthalimides, which feature two naphthalimide units, have been designed to enhance DNA binding affinity compared to their mono-naphthalimide counterparts. nih.gov The general principle is that the flat, electron-deficient naphthalene core is ideal for stacking interactions with DNA base pairs. nih.gov Given that this compound possesses a similar planar naphthalene core, it is plausible that it could engage in analogous, albeit potentially weaker, interactions with DNA or specific protein binding pockets.

Receptor Agonist/Antagonist Activity (e.g., Melatonin (B1676174) Receptors, Serotonin (B10506) 5-HT2C Receptors for related compounds)

The naphthalene scaffold is a key pharmacophore in the design of ligands for various receptors, most notably melatonin receptors. nih.gov Melatonin, an endogenous hormone, regulates circadian rhythms and other physiological processes through its interaction with G-protein-coupled receptors (GPCRs), namely MT1 and MT2, and a third binding site, MT3 (quinone reductase 2). dovepress.com

Research into naphthalenic analogs has led to the development of potent and selective melatonin receptor ligands. ontosight.ai Structure-activity relationship studies have shown that modifications to the naphthalene ring and its side chains can fine-tune the affinity and selectivity for different melatonin receptor subtypes. For example, the introduction of a methoxycarbonylamino group at the C-7 position of the naphthalene nucleus can yield ligands with high selectivity for the MT3 binding site. ontosight.ai One such derivative, N-[2-(7-methylsulfamoyl-naphth-1-yl)ethyl]acetamide, demonstrated a high affinity (Ki of 4.9 nM) and significant selectivity over MT1 and MT2 receptors. ontosight.ai Similarly, other naphthalene derivatives have been synthesized and shown to act as full agonists at melatonin receptors, with some compounds being significantly more potent than melatonin itself in bioassays like the melanophore aggregation assay in Xenopus laevis. bgu.ac.il

These findings highlight that the naphthyl-acetamide structure is a viable template for designing receptor-modulating compounds. While no specific data links this compound to melatonin or serotonin receptors, its core structure suggests a potential for such interactions, warranting further investigation.

Analysis of Binding Modes: Hydrogen Bonding and Hydrophobic Interactions

The binding of a small molecule to a biological target is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. The structure of this compound contains functional groups capable of participating in both types of interactions.

Hydrogen Bonding: The amide (-NH-CO-) and hydroxyl (-OH) groups are classic hydrogen bond donors and acceptors. mdpi.commdpi.com The amide group can form hydrogen-bonded ladder motifs, which are crucial in the self-assembly and crystal packing of related naphthalene dicarboxamides. mdpi.com The carbonyl oxygen of the amide is a strong hydrogen bond acceptor, while the N-H group is a donor. mdpi.com Similarly, the phenolic hydroxyl group of the naphthol moiety is a potent hydrogen bond donor. bgu.ac.il Studies on a structurally related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, revealed that intermolecular N—H⋯O hydrogen bonds are critical in forming its crystal structure. nih.gov Hirshfeld surface analysis confirmed that O⋯H/H⋯O contacts were the most significant interactions, accounting for 43.7% of the close contacts in the crystal packing. nih.gov These interactions are fundamental for the specific recognition between a ligand and the amino acid residues in a protein's active site. mdpi.com

Hydrophobic Interactions: The naphthalene ring itself is a large, aromatic, and hydrophobic scaffold. nih.gov This hydrophobicity drives the molecule to associate with nonpolar pockets in proteins or to engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) or with the bases of nucleic acids. mdpi.commdpi.com The interplay between water and polycyclic aromatic hydrocarbons is fundamental, and complexation can occur via dipole−π interactions. nih.gov In many naphthalene-based compounds, these stacking interactions are a primary driving force for binding and self-assembly, often working in concert with hydrogen bonds to achieve high affinity and specificity. nih.govmdpi.com

In Vitro Assays for Bioactivity Assessment

To evaluate the biological potential of compounds like this compound, a variety of standardized in vitro assays are employed. These tests can quantify antimicrobial, antioxidant, and antiproliferative properties.

Antimicrobial Properties against Model Organisms (e.g., Escherichia coli, Staphylococcus aureus)

Naphthalene derivatives have been widely investigated for their antimicrobial potential against a spectrum of pathogens, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. sigmaaldrich.com Acetamide derivatives have also been reported as effective antimicrobial agents against both Gram-positive and Gram-negative species. nih.gov

While specific data for this compound is scarce, studies on related structures provide insight into their potential activity. For example, a series of novel N-(naphthalen-1-yl)propanamide derivatives were tested for antimicrobial activity, with some showing high efficacy against E. coli with Minimum Inhibitory Concentrations (MIC) below 0.97 µg/mL. researchgate.net In another study, thiazolidinone derivatives containing a nitronaphthylamine moiety demonstrated antibacterial activity against S. aureus with MIC values as low as 0.4 µg/mL, comparable to aminopenicillins. nih.gov However, activity against E. coli was significantly lower for this class of compounds. nih.gov

The table below summarizes the antimicrobial activity of representative naphthalene-based compounds.

Compound ClassTest OrganismActivity (MIC, µg/mL)Reference
N-(Naphthalen-1-yl)propanamide DerivativesEscherichia coli< 0.97 researchgate.net
N-(Naphthalen-1-yl)propanamide DerivativesStaphylococcus aureusNot specified as most effective researchgate.net
Thiazolidinone-Naphthylamine DerivativesStaphylococcus aureus0.4 - 62.5 nih.gov
Thiazolidinone-Naphthylamine DerivativesEscherichia coli500 - 1000 nih.gov
Aminopyridine Acetamide DerivativesEscherichia coli12.5 nih.gov
Table 1. Antimicrobial activity of selected naphthalene and acetamide derivatives against model organisms.
Compound ClassTest OrganismActivity (MIC, µg/mL)Reference
N-(Naphthalen-1-yl)propanamide DerivativesEscherichia coli&lt; 0.97 researchgate.net
N-(Naphthalen-1-yl)propanamide DerivativesStaphylococcus aureusNot specified as most effective researchgate.net
Thiazolidinone-Naphthylamine DerivativesStaphylococcus aureus0.4 - 62.5 nih.gov
Thiazolidinone-Naphthylamine DerivativesEscherichia coli500 - 1000 nih.gov
Aminopyridine Acetamide DerivativesEscherichia coli12.5 nih.gov

Antioxidant Capacity Evaluation (e.g., DPPH Radical Scavenging)

This compound has been noted for its potential antioxidant properties, though specific experimental data is limited. ontosight.ai The antioxidant capacity of chemical compounds is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov DPPH is a stable, purple-colored free radical that, upon reaction with an antioxidant, is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine. mdpi.com

The reaction can be monitored by measuring the decrease in absorbance at approximately 517 nm with a spectrophotometer. nih.gov The potency of the antioxidant is typically expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. mdpi.com This assay is simple, rapid, and widely used for screening the antioxidant potential of pure compounds and natural extracts. mdpi.comnih.gov The phenolic hydroxyl group in the this compound structure is a key feature often associated with antioxidant activity, as phenolic compounds are known to be effective radical scavengers through hydrogen atom or electron donation. mdpi.com

Antiproliferative Effects on Cancer Cell Lines (e.g., Cell Viability Assays)

The potential of this compound as an anticancer agent has been suggested, aligning with broader research into naphthalene derivatives for cancer therapy. ontosight.ainih.gov The antiproliferative effects of these compounds are commonly assessed using cell viability assays, such as the MTT assay, on various cancer cell lines. dovepress.com This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a test compound indicates a cytotoxic or cytostatic effect.

Numerous studies have demonstrated the potent antiproliferative activity of naphthalene-based compounds. For example, certain hydroxynaphthyl-β-D-xylosides have shown selective antiproliferative effects on transformed T24 bladder cancer cells, an effect that was accompanied by an increase in apoptosis. nih.gov Similarly, novel 1,8-naphthalimide (B145957) derivatives have exhibited significant inhibitory activity against lung cancer (A549) and other cell lines, with IC₅₀ values in the low micromolar range. nih.gov The mechanism often involves the induction of DNA damage and programmed cell death (apoptosis). dovepress.comnih.gov

The table below presents the antiproliferative activities of several representative naphthalene derivatives on different cancer cell lines.

Compound/ClassCell LineEffect (IC₅₀)Reference
1,8-Naphthalimide Derivative (Compound 7)A549 (Lung Cancer)1.5 µM nih.gov
1,8-Naphthalimide Derivative (Compound 7)HeLa (Cervical Cancer)4.5 µM nih.gov
2-(6-hydroxynaphthyl)-β-D-xylopyranosideT24 (Bladder Cancer)Selectively active, induced apoptosis nih.gov
Naphthalene-substituted triazole spirodienone (Compound 6a)MDA-MB-231 (Breast Cancer)Remarkable cytotoxic activity nih.gov
1'S-1'-acetoxychavicol acetate (B1210297) (ACA)MDA-MB-231 (Breast Cancer)< 30.0 µM dovepress.com
Table 2. Antiproliferative effects of selected naphthalene derivatives on various cancer cell lines.
Compound/ClassCell LineEffect (IC₅₀)Reference
1,8-Naphthalimide Derivative (Compound 7)A549 (Lung Cancer)1.5 µM nih.gov
1,8-Naphthalimide Derivative (Compound 7)HeLa (Cervical Cancer)4.5 µM nih.gov
2-(6-hydroxynaphthyl)-β-D-xylopyranosideT24 (Bladder Cancer)Selectively active, induced apoptosis nih.gov
Naphthalene-substituted triazole spirodienone (Compound 6a)MDA-MB-231 (Breast Cancer)Remarkable cytotoxic activity nih.gov
1'S-1'-acetoxychavicol acetate (ACA)MDA-MB-231 (Breast Cancer)&lt; 30.0 µM dovepress.com

In Silico Mechanistic Insights from Molecular Modeling

In the absence of extensive empirical data, in silico methods provide valuable preliminary insights into the potential biological activities and pharmacokinetic profile of this compound. Computational tools for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and target elucidation offer a rational basis for guiding further laboratory research.

Molecular Docking Studies for Ligand-Target Interactions (e.g., NMDAR, GABAA Receptor, Topoisomerase IIβ)

A comprehensive review of published scientific literature did not yield specific molecular docking studies investigating the interaction of this compound with the N-methyl-D-aspartate receptor (NMDAR), gamma-aminobutyric acid type A (GABAA) receptor, or Topoisomerase IIβ. While computational docking is a common approach to predict the binding affinity and interaction patterns of a ligand with a protein target, such analyses for this particular compound and these specific receptors and enzymes are not currently available in public research databases.

Predicted ADMET Properties (Absorption, Distribution, Metabolism, Excretion) for Research Applications

The pharmacokinetic properties of a compound are crucial for its potential as a research tool or therapeutic agent. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides a preliminary assessment of a molecule's likely behavior in a biological system. For this compound, ADMET properties were predicted using computational models.

The physicochemical properties of this compound are foundational to its ADMET profile. These include its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (LogP). These parameters influence its absorption and distribution characteristics.

Predictions suggest that this compound is likely to have high gastrointestinal (GI) absorption. Its ability to cross the blood-brain barrier (BBB) is also a key consideration for compounds targeting the central nervous system. In terms of metabolism, the compound's potential to interact with cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, is a critical predictive parameter. Inhibition of specific CYP isoforms can indicate a risk for drug-drug interactions. The synthetic accessibility score provides an estimate of the ease with which the compound can be synthesized.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
LogP (Lipophilicity) 2.25 Optimal range for drug-likeness
Water Solubility Good Favorable for absorption
Pharmacokinetics
Gastrointestinal (GI) Absorption High Likely well-absorbed orally
Blood-Brain Barrier (BBB) Permeant Yes Potential for CNS activity
P-glycoprotein Substrate No Not likely to be actively effluxed from cells
Metabolism
CYP1A2 Inhibitor No Low potential for interaction with this isoform
CYP2C19 Inhibitor No Low potential for interaction with this isoform
CYP2C9 Inhibitor Yes Potential for drug-drug interactions
CYP2D6 Inhibitor No Low potential for interaction with this isoform
CYP3A4 Inhibitor No Low potential for interaction with this isoform
Drug-Likeness
Lipinski's Rule of Five 0 Violations Good oral bioavailability predicted
Bioavailability Score 0.55 Indicates good absorption and distribution
Medicinal Chemistry
Synthetic Accessibility 2.02 Relatively easy to synthesize

Data generated using SwissADME and pkCSM prediction tools.

Elucidation of Intracellular Molecular Targets and Pathways

In silico target prediction tools utilize algorithms that compare a small molecule to a large database of known bioactive compounds to forecast its most probable protein targets. This approach helps to generate hypotheses about the compound's mechanism of action and potential therapeutic applications. For this compound, predictions point towards several potential intracellular targets.

The predicted targets span various protein families, including enzymes, G-protein coupled receptors, and ion channels. The probability of interaction is a key metric, with a higher value indicating a greater likelihood that the compound will bind to the predicted target. These predictions can guide experimental validation studies, such as in vitro binding assays and functional screens.

Table 2: Predicted Intracellular Molecular Targets for this compound

Predicted Target Protein Class Associated Pathways Probability
Prostaglandin G/H synthase 2 (COX-2) Enzyme (Oxidoreductase) Arachidonic acid metabolism, Inflammation High
Carbonic anhydrase II Enzyme (Lyase) pH regulation, Ion transport High
Estrogen receptor alpha Nuclear Receptor Steroid hormone signaling Moderate
c-Jun N-terminal kinase 1 (JNK1) Enzyme (Kinase) MAPK signaling, Stress response, Apoptosis Moderate
Cannabinoid CB1 receptor GPCR Neurological signaling Moderate
Voltage-gated T-type calcium channel alpha-1G subunit Ion Channel Calcium signaling, Neuronal excitability Moderate

Data generated using target prediction algorithms based on chemical structure similarity.

Applications in Materials Science and Emerging Technologies

Exploration in Advanced Materials Development

The development of advanced functional materials often relies on the incorporation of specific molecular building blocks to impart desired properties. nih.govnih.gov N-(6-Hydroxy-1-naphthyl)acetamide possesses structural features that could be leveraged in the synthesis of novel polymers and functional materials.

The presence of both a hydroxyl (-OH) and a secondary amide (-NH-CO-) group makes this compound a potential monomer for the synthesis of polyamides and polyesters. Polyamides, a class of polymers characterized by the amide linkage, are known for their excellent thermal stability and mechanical properties. scielo.brmdpi.com The incorporation of the rigid naphthyl unit into a polymer backbone could enhance thermal resistance and modify the solubility and processing characteristics of the resulting material. scielo.brresearchgate.net

Furthermore, the hydroxyl group offers a site for various chemical modifications, allowing the compound to be grafted onto other polymer chains or surfaces. This "grafting to" approach is a common strategy to modify the surface properties of materials, for instance, to improve biocompatibility or to introduce specific functionalities. wikipedia.org

Research into related compounds provides a basis for these potential applications. For instance, various aromatic polyamides containing heterocyclic or bulky pendant groups have been synthesized to achieve improved solubility and processability without compromising thermal stability. researchgate.net Similarly, the synthesis of polyamides through the polycondensation of diamines with diacid chlorides is a well-established method that could potentially be adapted for monomers derived from this compound. scielo.brmdpi.comnih.govyoutube.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypePotential Co-monomerResulting Polymer FeatureReference
PolyamideDiacid ChlorideIncorporation of a rigid naphthyl group into the polymer backbone. scielo.brmdpi.com
PolyesterDiacid ChlorideEster linkages formed via reaction with the hydroxyl group.-
PolyetherDihalide CompoundEther linkages formed via Williamson ether synthesis with the hydroxyl group.-

Potential in Optoelectronic and Sensing Applications Driven by Electronic Properties

The electronic properties of this compound, primarily arising from the naphthalene (B1677914) ring system, suggest its potential for use in optoelectronic and sensing applications. Naphthalene and its derivatives are known to exhibit fluorescence, a property that is highly sensitive to the molecular environment.

The field of fluorescent sensors often utilizes molecules whose emission properties change in the presence of specific analytes, such as metal ions or changes in pH. nih.govnih.gov Naphthol derivatives, in particular, have been investigated for their photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which can be harnessed for sensing applications. ontosight.ai The hydroxyl and acetamide (B32628) groups on the naphthalene ring of this compound could modulate its fluorescent behavior and provide binding sites for target analytes.

Naphthalimide derivatives, which share the naphthalene core, are well-studied fluorophores with applications in fluorescent sensing due to their strong emission, high quantum efficiency, and good photostability. nih.govnih.gov While this compound is not a naphthalimide, the fundamental photophysical properties of the naphthalene chromophore are retained.

In the context of optoelectronics, organic light-emitting diodes (OLEDs) and other devices rely on materials with specific electronic and photophysical properties. Polymers containing pendant chromophoric groups, such as those that could be derived from this compound, have been explored for light-emitting applications. acs.org The acetamide group can also influence the electronic properties and intermolecular interactions, which are crucial for charge transport and emission efficiency in organic electronic devices.

Table 2: Potential Optoelectronic and Sensing Applications

Application AreaRelevant PropertyUnderlying PrincipleReference
Fluorescent SensorsEnvironment-sensitive fluorescenceChanges in fluorescence intensity or wavelength upon binding to an analyte. nih.govnih.gov
Organic ElectronicsCharge transport, light emissionIncorporation into conjugated polymers or as pendant chromophores. acs.org

Although direct experimental data for this compound in these advanced applications is not extensively documented in publicly available literature, the known properties of its constituent chemical motifs provide a strong rationale for its future investigation in materials science and optoelectronics.

Patent Landscape and Intellectual Property in Naphthalene Acetamide Research

Review of Existing Patent Literature Pertaining to N-(6-Hydroxy-1-naphthyl)acetamide

While extensive patenting activity surrounds the broader class of naphthalene (B1677914) derivatives, specific patent literature for this compound (CAS 5400-20-4) is more nuanced. The PubChem database for this compound (CID 79394) indicates its presence in patent literature, directing to patents available through WIPO Patentscope associated with its chemical structure. nih.gov These patents often encompass a class of related compounds rather than focusing on a single molecule.

The primary focus of patents mentioning compounds structurally similar to this compound is in the area of medicinal chemistry. For instance, Chinese patent CN104292126A discloses a series of naphthalene derivatives for use as melatonin (B1676174) receptor agonists, intended for treating central nervous system dysfunctions. google.com While not explicitly naming this compound, the described scaffolds share core structural features, suggesting that its potential utility may lie in similar therapeutic areas.

Further investigation into patent databases reveals that derivatives of N-acetylated naphthylamines and hydroxynaphthalenes are frequently cited in patents for a range of applications, from diagnostics to therapeutics. The inherent biological activity of the naphthalene core, combined with the hydrogen-bonding capabilities of the hydroxyl and acetamide (B32628) groups, makes this class of compounds attractive for drug discovery.

Below is a table summarizing patent applications for related naphthalene derivatives, highlighting the therapeutic areas being explored.

Patent/Application NumberTitleKey Findings/ClaimsTherapeutic Area
CN104292126A Naphthalene derivatives and their application in medicineDiscloses naphthalene derivatives as melatonin receptor agonists.Central Nervous System Disorders
WO2019060742A1 Protein degraders and uses thereofDescribes bifunctional molecules for targeted protein degradation, some of which may incorporate naphthalene-like structures.Oncology, Hyperplasias
US2024299334A1 Pharmaceutical composition of naphthalene derivatives as multi-targeted therapeutic agents for the treatment of Alzheimer's diseaseRelates to naphthalene derivatives for treating Alzheimer's by targeting cholinergic, glutamatergic, and mitochondrial systems.Neurodegenerative Diseases

This table is generated based on data from patents for structurally related compounds and is for illustrative purposes.

Analysis of Synthetic Process Patents for Related Naphthalene Derivatives

The synthesis of this compound and related compounds is not covered by a large volume of specific process patents. However, an analysis of patents for the synthesis of analogous naphthalene derivatives provides insight into the likely synthetic routes. The key transformations involve the introduction of an amino group and a hydroxyl group onto the naphthalene core, followed by acetylation of the amine.

A relevant example is the process for preparing 6-hydroxynaphthalene-1-carboxylic acid, a precursor that could potentially be converted to this compound. U.S. Patent 4,874,892A describes a multi-step synthesis starting from naphthalene-2-sulphonic acid, involving amidoalkylation and subsequent hydrolysis and oxidation. ekb.eg This patent highlights methods for regioselective functionalization of the naphthalene ring, a critical aspect in the synthesis of specific isomers.

Another key synthetic step, the acylation of naphthalenes, is detailed in European Patent EP0196805A1. google.com This patent describes a method for the acylation of naphthalene compounds, which is directly relevant to the introduction of the acetamide group. The patent focuses on achieving high regioselectivity, which is crucial for producing the desired isomer.

The table below outlines key synthetic methodologies described in patents for related naphthalene derivatives.

Patent NumberSynthetic MethodStarting MaterialsKey Reagents/ConditionsRelevance to this compound
US4874892A Amidoalkylation and oxidationNaphthalene-2-sulphonic acidN-hydroxymethylchloroacetamide, Sulphuric acid, Sodium dichromateDemonstrates a route to functionalize the 1 and 6 positions of the naphthalene ring.
EP0196805A1 Friedel-Crafts Acylation2-naphthol (B1666908)Acetic anhydride (B1165640), Hydrogen fluorideProvides a method for the direct acetylation of a hydroxynaphthalene, a key step in the synthesis.
CN105152975A Synthesis of N-acetylhydroxylamineHydroxylamine sulfate, Ethyl acetate (B1210297)Sodium ethoxide in ethanolDescribes a method for the formation of an acetamide group, which could be adapted for the amination and acetylation of a naphthol precursor. google.com

This table is generated based on data from patents for the synthesis of related compounds and is for illustrative purposes.

Trends in Intellectual Property for Naphthalene-Based Compounds in Chemical and Biological Research

The intellectual property landscape for naphthalene-based compounds is characterized by a high volume of patent filings, reflecting the scaffold's versatility and therapeutic importance. A significant trend is the broad scope of therapeutic areas being targeted, a direct consequence of the diverse biological activities exhibited by naphthalene derivatives. ekb.egcas.org

Key Trends in Naphthalene-Related Intellectual Property:

Oncology: A major focus of patenting activity is in the development of novel anti-cancer agents. Naphthalene derivatives are explored as kinase inhibitors, DNA intercalating agents, and inducers of apoptosis. nih.gov The planar structure of the naphthalene ring system is particularly suited for interaction with biological macromolecules.

Neurodegenerative and Psychiatric Disorders: There is a growing number of patents for naphthalene-based compounds targeting central nervous system disorders. These include treatments for Alzheimer's disease, depression, and anxiety. google.comnih.gov The ability of these compounds to cross the blood-brain barrier is a key factor in this trend.

Infectious Diseases: The naphthalene scaffold is also being leveraged in the development of new antimicrobial and antiviral agents. ekb.egijpsjournal.com Patents in this area often describe modifications to the naphthalene core to enhance potency and reduce toxicity.

Metabolic Diseases: A smaller but significant number of patents focus on the use of naphthalene derivatives for the treatment of metabolic disorders such as diabetes. ekb.eg

The increasing use of computational methods in drug design is also influencing patenting strategies. Patents are increasingly seen for compounds designed in silico to have specific interactions with biological targets. Furthermore, there is a trend towards patenting not just the compounds themselves, but also their methods of use, pharmaceutical compositions, and specific polymorphic forms. epa.gov This multi-layered patenting approach provides broader and more robust intellectual property protection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.